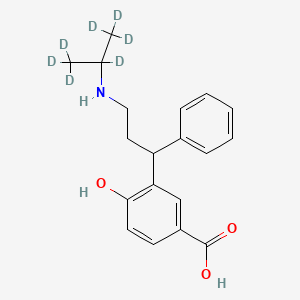

rac 5-Carboxy Desisopropyl Tolterodine-d7

Description

BenchChem offers high-quality rac 5-Carboxy Desisopropyl Tolterodine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 5-Carboxy Desisopropyl Tolterodine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKJBTVDQUGPBU-GYDXGMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747291 | |

| Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189868-60-7 | |

| Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

rac 5-Carboxy Desisopropyl Tolterodine-d7: Structural Characterization and Analytical Applications in Pharmacokinetics

Executive Summary

In the landscape of drug development and clinical pharmacokinetics, the precise quantification of a drug and its metabolites is paramount for evaluating efficacy, safety, and metabolic clearance. rac 5-Carboxy Desisopropyl Tolterodine-d7 is a highly specialized, stable isotope-labeled (SIL) internal standard. It is the deuterated derivative of an inactive downstream metabolite of tolterodine, a widely prescribed muscarinic receptor antagonist used to treat overactive bladder.

This technical guide dissects the chemical properties, metabolic origins, and the causal logic behind utilizing this specific deuterated racemate in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Chemical Structure and Molecular Properties

Tolterodine is administered primarily as the (R)-enantiomer. However, during extensive Phase I metabolism, multiple derivatives are formed. rac 5-Carboxy Desisopropyl Tolterodine-d7 represents a specific metabolic endpoint where the isopropyl group has been cleaved from the amine, and the 5-methyl group on the phenolic ring has been oxidized to a carboxylic acid .

Causality of Structural Features

-

Deuterium Labeling (-d7): The incorporation of seven deuterium atoms increases the molecular mass by 7 Daltons compared to the unlabeled metabolite. This specific mass shift (+7 Da) is a deliberate design choice. Natural isotopic distributions (M+1, M+2, M+3) of the unlabeled analyte can cause signal cross-talk in mass spectrometry if the mass difference is too small. A +7 Da shift provides a wide, interference-free isolation window in the quadrupole, ensuring absolute specificity .

-

Racemic Mixture (rac): While the parent drug is enantiopure, synthesizing the internal standard as a racemate is highly cost-effective and analytically sound. In standard reversed-phase LC-MS/MS methods used for high-throughput PK screening, enantiomers are rarely separated. The racemate perfectly mimics the physicochemical behavior (recovery, ionization) of the target analyte without the added expense of chiral synthesis .

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of both the labeled internal standard and its unlabeled counterpart.

| Property | rac 5-Carboxy Desisopropyl Tolterodine-d7 | rac 5-Carboxy Desisopropyl Tolterodine (Unlabeled) |

| CAS Number | 1189868-60-7[1] | 214601-13-5[2] |

| Molecular Formula | C₁₉H₁₆D₇NO₃ | C₁₉H₂₃NO₃ |

| Molecular Weight | 320.43 g/mol [3] | 313.39 g/mol [4] |

| Isotope Type | Deuterium (Stable Isotope) | N/A |

| Primary Application | Internal Standard for LC-MS/MS | Analytical Reference Standard / Impurity Profiling |

Metabolic Pathway and Pharmacokinetic Relevance

Understanding the origin of 5-carboxy desisopropyl tolterodine is critical for interpreting PK data. Tolterodine undergoes extensive first-pass metabolism mediated by two primary cytochrome P450 enzymes:

-

CYP2D6 Pathway: Oxidizes the 5-methyl group to form 5-hydroxymethyl tolterodine (an active metabolite with equipotent antimuscarinic activity), which is subsequently oxidized to the inactive 5-carboxy tolterodine.

-

CYP3A4 Pathway: Facilitates N-dealkylation, removing the isopropyl group to form N-desisopropyl tolterodine.

The target metabolite, 5-carboxy desisopropyl tolterodine , is a convergence point of these two pathways, resulting from both N-dealkylation and oxidation . Tracking this inactive metabolite helps researchers phenotype patients (e.g., distinguishing between CYP2D6 poor and extensive metabolizers) and assess drug-drug interactions.

Metabolic pathway of Tolterodine highlighting the formation of 5-Carboxy Desisopropyl Tolterodine.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To quantify the unlabeled metabolite in biological matrices (e.g., human plasma or urine), an LC-MS/MS assay must be robust against matrix effects (ion suppression or enhancement). By utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7, the protocol becomes a self-validating system . Because the SIL-IS shares identical physicochemical properties with the analyte, any fluctuation in extraction recovery or ionization efficiency affects both molecules equally. The ratio of their signals remains constant, ensuring absolute quantitative accuracy.

Step-by-Step Extraction and Analysis Workflow

-

Matrix Aliquoting & Spiking (The Validation Anchor):

-

Action: Transfer 50 µL of plasma into a 96-well plate. Immediately spike with 10 µL of the working SIL-IS solution (rac 5-Carboxy Desisopropyl Tolterodine-d7, e.g., 50 ng/mL).

-

Causality: Spiking the IS at the very beginning ensures that any volumetric errors, protein binding losses, or degradation during subsequent steps are perfectly mirrored by the IS.

-

-

Protein Precipitation (Extraction):

-

Action: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to disrupt protein-drug binding and precipitate plasma proteins.

-

Causality: Formic acid lowers the pH, ensuring the carboxylic acid moiety of the metabolite remains unionized, which enhances its solubility in the organic crash solvent and improves recovery.

-

-

Centrifugation:

-

Action: Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean plate.

-

-

LC-MS/MS Analysis (ESI+ Mode):

-

Action: Inject 5 µL onto a C18 analytical column. Utilize a gradient of water and acetonitrile (both with 0.1% formic acid).

-

Causality: The acidic mobile phase ensures the secondary amine remains protonated, facilitating highly efficient positive electrospray ionization (ESI+). The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, isolating the ~321.2 m/z precursor for the d7-IS and the ~314.2 m/z precursor for the unlabeled analyte .

-

-

Data Processing (System Validation Check):

-

Action: Calculate the peak area ratio (Analyte / IS).

-

Self-Validation: If the absolute peak area of the d7-IS in a specific sample deviates by >20% from the mean IS area of the batch, it flags a severe matrix effect or extraction failure. That specific sample is invalidated and re-run, protecting the integrity of the overall dataset.

-

Self-validating LC-MS/MS workflow using rac 5-Carboxy Desisopropyl Tolterodine-d7 as an IS.

References

-

Pharmaffiliates . "Tolterodine-impurities: rac 5-Carboxy Desisopropyl Tolterodine-d7 (CAS 1189868-60-7)." Pharmaffiliates. Available at:[Link]

Sources

Comprehensive Mass Spectrometry Fragmentation Pattern of rac 5-Carboxy Desisopropyl Tolterodine-d7

Executive Summary

In the bioanalytical landscape of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of tolterodine and its myriad metabolites requires highly specific internal standards (IS). rac 5-Carboxy Desisopropyl Tolterodine-d7 serves as a critical stable isotope-labeled (SIL) internal standard for tracking the downstream inactive metabolites of tolterodine and fesoterodine. This whitepaper provides an in-depth mechanistic breakdown of its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways. By understanding the causality behind these gas-phase reactions—specifically the intramolecular cyclization and "isotope erasure" phenomena—analytical scientists can design robust, self-validating LC-MS/MS protocols that are impervious to matrix interferences.

Introduction & Metabolic Context

Tolterodine is a nonselective muscarinic receptor antagonist widely prescribed for overactive bladder. Its metabolic clearance is primarily governed by two hepatic pathways[1]:

-

CYP2D6-mediated oxidation of the 5-methyl group to yield the active metabolite 5-hydroxymethyltolterodine (5-HMT), which is further oxidized to the inactive 5-carboxy tolterodine[2].

-

CYP3A4-mediated N-dealkylation of the diisopropylamine moiety, yielding desisopropyl tolterodine[1].

The convergence of these pathways produces 5-Carboxy Desisopropyl Tolterodine . To accurately quantify this highly polar metabolite in human plasma without succumbing to ion suppression, the deuterium-labeled analog (rac 5-Carboxy Desisopropyl Tolterodine-d7) is synthesized with a 7-deuterium mass shift on the remaining isopropyl group[3].

Core ESI-MS/MS Fragmentation Mechanisms

Understanding the gas-phase dissociation of rac 5-Carboxy Desisopropyl Tolterodine-d7 requires moving beyond empirical mass-to-charge (m/z) matching and examining the thermodynamic drivers of the molecule.

The Primary Cleavage: Intramolecular Chroman Formation (m/z 321 → 255)

The protonated parent molecule [M+H]+ appears at m/z 321 . In positive ESI-MS/MS, the most abundant product ion is m/z 255 , generated via the neutral loss of 66 Da.

The Causality: Direct cleavage of the C-N bond to form a primary carbocation is energetically unfavorable. Instead, the molecule undergoes a gas-phase intramolecular nucleophilic substitution ( SNi ) . The ortho-phenolic oxygen attacks the C3 position of the propyl chain, displacing the protonated d7-isopropylamine leaving group. This back-biting mechanism forms a highly stable, 6-membered 6-carboxy-4-phenylchroman cation (m/z 255).

The "Isotope Erasure" Phenomenon: Because the entire d7-label is localized on the isopropylamine moiety, the primary neutral loss ( H2N−C3D7 , 66 Da) completely strips the isotope from the molecule. Consequently, the resulting m/z 255 fragment is isotopically identical to the fragment generated by the unlabeled endogenous metabolite. This is a powerful self-validating feature: any isotopic cross-talk or matrix interference affecting the parent ion will be instantly exposed if the quantifier/qualifier ratios of the m/z 255 fragment deviate.

Secondary Cleavages: Product Ion Evolution

The m/z 255 chroman cation undergoes further structurally diagnostic fragmentations:

-

Loss of Benzene (m/z 255 → 177): The 4-phenyl group on the chroman ring abstracts a proton and leaves as neutral benzene (78 Da). This yields a highly conjugated, resonance-stabilized carboxy-chromenylium cation at m/z 177. This mirrors the classic m/z 147 fragment seen in parent tolterodine[4].

-

Decarboxylation (m/z 255 → 211): The 6-carboxy group undergoes a neutral loss of CO2 (44 Da), a hallmark of benzoic acid derivatives.

-

Dehydration (m/z 255 → 237): The carboxylic acid loses H2O (18 Da) to form an acylium ion.

Data Presentation

Table 1: Exact Mass and Structural Assignment of Key Fragments

| Fragment Ion | Exact Mass (m/z) | Neutral Loss (Da) | Molecular Formula | Structural Assignment |

| Parent | 321.218 | N/A | C19H17D7NO3+ | Protonated Parent |

| Quantifier | 255.101 | 66.117 ( H2N−C3D7 ) | C16H15O3+ | 6-carboxy-4-phenylchroman cation |

| Qualifier 1 | 177.054 | 78.047 ( C6H6 ) | C10H9O3+ | Carboxy-chromenylium cation |

| Qualifier 2 | 211.111 | 43.990 ( CO2 ) | C15H15O+ | Decarboxylated chroman cation |

Mandatory Visualization: Fragmentation Pathway

Figure 1: ESI-MS/MS positive-ion fragmentation pathway of rac 5-Carboxy Desisopropyl Tolterodine-d7.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure maximum trustworthiness and reproducibility, the following protocol integrates built-in diagnostic checks.

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma into a 96-well plate.

-

Add 10 µL of the SIL-IS working solution (rac 5-Carboxy Desisopropyl Tolterodine-d7 at 100 ng/mL in 50% methanol).

-

Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash proteins.

-

Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

-

Column: Reversed-phase C18 (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)[2].

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B hold for 0.5 min, ramp to 90% B over 3.5 min, hold for 1 min, re-equilibrate at 10% B.

-

Rationale: The acidic pH ensures the carboxylic acid remains protonated (neutral) while the secondary amine is ionized, improving peak shape and retention on the C18 column.

Step 3: MS/MS Detection & Self-Validation

-

Ionization: Positive ESI.

-

Quantifier Transition: m/z 321.2 → 255.1 (Collision Energy: 22 eV). Used for quantitation due to the highly favored, low-energy intramolecular chroman formation.

-

Qualifier Transition: m/z 321.2 → 177.1 (Collision Energy: 38 eV).

-

System Validation Check: The ratio of the Quantifier to Qualifier area must remain within ±20% across all calibrators. Because the m/z 177 formation requires a higher collision energy (cleavage of the stable chroman ring), any fluctuation in this ratio indicates either collision cell instability or a co-eluting isobaric matrix interference.

References

-

Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed / J Chromatogr B Analyt Technol Biomed Life Sci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl1TxByIiIzpPbnV9QGn2WDpuTZBuCIl9rQVSNkHeKep2wGbAVLN9tC_lwmFY-qf2sw4LfMjTKL07SLXjBIIOaXV71iZAKrszo6sAl5YRrLvNlq4A2H8Lt86bo40ZRzd2JL0gE][4]

-

In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. Chemical Research in Toxicology - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwuN4WD7Mb2bXuv26SbwnT-Rl1ZCjyuy7bIibH2e3oBl8afpd8a6pujkcw_XS-2W9kSzBef24R1Iw3pCXRbs_-lvCuI2HFtdDeUkpfDtfM8cQLftWAAcBCWe225Jt55ncalT3mojkxdhR1Y_VTym5EOw==][1]

-

Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZVYUz8n3aO9IEXLxXNvwW1Mi_dMAqGhnWGXGoGQMCudpFW4TpzMDCWgIyp_1J-yyuBu_wy534_YtG5O5hWluV-VSj50po5MZcFzRusPg0JYuVUk36NkBdlMNSWlmsdrladiP][2]

-

(Rac)-Tolterodine-d5. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE06rR6Srpw2et_Et3O7NSHzy31aJbpvs9inAhJ7FLUXONdu8p7iqvSJ1k24u0J57yN50p1zBIObfcxj-ZV9vf1Hd53qv7HPI1f-tYyiFsZq6WHwwXF3dsAZPolCQYcbCZ8tYqRporpCa4=][3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. (Rac)-Tolterodine-d5 | Benchchem [benchchem.com]

- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical and Pharmacokinetic Profiling of rac 5-Carboxy Desisopropyl Tolterodine-d7: Exact Mass and LC-MS/MS Workflows

The Analytical Imperative in Drug Metabolism

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the management of overactive bladder. The clinical efficacy and safety profile of tolterodine are deeply intertwined with its complex hepatic metabolism, which is heavily dependent on the cytochrome P450 enzymes CYP2D6 and CYP3A4[1]. In precision medicine and pharmacokinetic (PK) profiling, tracking the downstream metabolites of tolterodine is essential for identifying patient metabolizer phenotypes and mitigating drug-drug interactions (DDIs).

Among these metabolites, 5-Carboxy Desisopropyl Tolterodine represents a dual-modified terminal clearance product, resulting from both oxidation and N-dealkylation. To accurately quantify this biomarker in complex biological matrices (plasma, urine), analytical chemists rely on stable isotope-labeled internal standards (SIL-IS). rac 5-Carboxy Desisopropyl Tolterodine-d7 serves as the gold-standard SIL-IS, providing absolute analytical trustworthiness by neutralizing matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Physicochemical Architecture and Exact Mass Profiling

The structural brilliance of rac 5-Carboxy Desisopropyl Tolterodine-d7 lies in the specific placement of its deuterium atoms. The parent drug, tolterodine, possesses a diisopropylamine moiety. During CYP3A4-mediated N-dealkylation, one isopropyl group is cleaved, leaving a single isopropyl group on the secondary amine. By synthesizing the standard with a fully deuterated isopropyl group (—CD(CD3)2), exactly 7 deuterium atoms are incorporated.

This +7 Da mass shift is analytically optimal: it is large enough to completely prevent isotopic cross-talk from the naturally occurring ^13^C isotopes of the unlabeled target, yet structurally identical enough to guarantee perfect chromatographic co-elution.

Quantitative Mass Metrics

The exact mass (monoisotopic mass) is the fundamental parameter for high-resolution mass spectrometry (HRMS) and multiple reaction monitoring (MRM) method development.

Table 1: Physicochemical and Mass Spectrometry Properties

| Property | Value |

| Compound Name | rac 5-Carboxy Desisopropyl Tolterodine-d7 |

| CAS Registry Number | 1189868-60-7 |

| Molecular Formula | C19H16D7NO3 |

| Molecular Weight | 320.43 g/mol |

| Exact Mass (Monoisotopic) | 320.2117 Da |

| Precursor Ion [M+H]+ | 321.2190 m/z |

| Unlabeled Exact Mass | 313.1678 Da |

| Unlabeled [M+H]+ | 314.1751 m/z |

Metabolic Routing: The CYP2D6 vs. CYP3A4 Axis

The causality behind monitoring 5-Carboxy Desisopropyl Tolterodine is rooted in enzymology. In extensive metabolizers, CYP2D6 rapidly hydroxylates tolterodine to 5-hydroxymethyl tolterodine (an active, equipotent metabolite), which is subsequently oxidized to 5-carboxy tolterodine[1].

However, in patients who are CYP2D6 poor metabolizers—or those concurrently taking potent CYP2D6 inhibitors—the CYP3A4 pathway becomes the primary clearance mechanism[3]. CYP3A4 drives the N-dealkylation of tolterodine to desisopropyl tolterodine[4]. The convergence of these pathways leads to the formation of 5-Carboxy Desisopropyl Tolterodine. Tracking this specific metabolite allows researchers to map the compensatory shifts between CYP2D6 and CYP3A4 activity in vivo.

Metabolic pathways of Tolterodine leading to 5-Carboxy Desisopropyl Tolterodine.

Self-Validating LC-MS/MS Methodology

To quantify the unlabeled metabolite in biological fluids, a highly specific LC-MS/MS protocol must be employed. The protocol below is designed as a self-validating system : every step includes an internal control mechanism to ensure data integrity.

MRM Transition Optimization

Because the secondary amine readily accepts a proton, Positive Electrospray Ionization (ESI+) is utilized. The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions.

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Unlabeled Metabolite | 314.17 | 255.10 | 25 | Target Quantification |

| -d7 SIL-IS | 321.22 | 262.15 | 25 | Internal Standard Normalization |

Step-by-Step Experimental Protocol

Phase I: Sample Preparation (Solid Phase Extraction) Causality: Simple protein precipitation leaves behind endogenous phospholipids that cause severe ion suppression in the ESI source. Solid Phase Extraction (SPE) is chosen to selectively isolate the analyte and the SIL-IS, ensuring the self-validation of the matrix effect Quality Control (QC).

-

Aliquot 100 µL of human plasma/urine into a 96-well plate.

-

Spike each well with 10 µL of rac 5-Carboxy Desisopropyl Tolterodine-d7 working solution (50 ng/mL). Self-Validation: Adding the SIL-IS at the very beginning ensures that any subsequent volumetric losses or extraction inefficiencies are proportionally corrected.

-

Dilute with 100 µL of 2% Formic Acid in water to disrupt protein binding.

-

Load onto a pre-conditioned mixed-mode cation exchange (MCX) SPE plate.

-

Wash with 5% methanol to remove neutral lipids, followed by elution with 5% ammonium hydroxide in methanol to release the basic amine.

-

Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

Phase II: Chromatographic Separation Causality: A biphenyl stationary phase is utilized instead of standard C18. The biphenyl column provides enhanced pi-pi interactions with the aromatic rings of the tolterodine backbone, ensuring baseline resolution from isobaric endogenous interferences.

-

Column: Biphenyl 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.5 minutes.

Phase III: System Suitability and Run Validation Causality: A batch cannot be trusted without empirical proof of instrument stability.

-

System Suitability Test (SST): Inject a neat standard prior to the run. The instrument must demonstrate a Signal-to-Noise (S/N) ratio > 10 and a retention time variance of < 2%. If SST fails, the run is aborted.

-

QC Interspersion: Inject Low, Mid, and High QC samples (spiked matrix) every 20 samples. The batch is only valid if 67% of QC samples fall within ±15% of their nominal concentration.

Conclusion

The analytical quantification of tolterodine's complex metabolic cascade requires absolute precision. By leveraging the exact mass (320.2117 Da) and the +7 Da isotopic shift of rac 5-Carboxy Desisopropyl Tolterodine-d7 , researchers can deploy self-validating LC-MS/MS assays. This methodology not only corrects for matrix-induced ionization variance but provides an authoritative window into the CYP2D6 and CYP3A4 enzymatic interplay, ultimately driving safer, personalized therapeutic dosing.

References

-

Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. PubMed (NIH). Available at:[Link]

-

Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. PubMed Central (PMC) - NIH. Available at:[Link]

-

Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Scientific Reports (Nature). Available at:[Link]

Sources

- 1. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

In Vitro Metabolism Profiling of Tolterodine: A Technical Guide to LC-MS/MS Workflows Utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7

Executive Summary

The accurate pharmacokinetic profiling of tolterodine—a competitive muscarinic receptor antagonist utilized for overactive bladder—requires a rigorous understanding of its complex, dual-pathway hepatic metabolism. Because tolterodine clearance is heavily dependent on polymorphic enzymes, quantifying its end-stage metabolites in vitro is critical for predicting in vivo drug-drug interactions (DDIs) and patient-specific exposure.

This technical whitepaper provides a comprehensive, self-validating methodology for in vitro metabolism studies using human liver microsomes (HLMs). As a Senior Application Scientist, I will detail the mechanistic rationale behind utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to achieve unparalleled precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis.

Mechanistic Foundations of Tolterodine Metabolism

To design a robust in vitro assay, one must first understand the enzymatic causality driving the drug's biotransformation. Tolterodine undergoes extensive first-pass metabolism via two distinct, parallel pathways[1][2]:

-

The CYP2D6 Pathway (Hydroxylation): Tolterodine is oxidized by Cytochrome P450 2D6 to 5-hydroxymethyl tolterodine (5-HMT), the primary pharmacologically active metabolite. 5-HMT is subsequently oxidized further to the inactive 5-carboxy tolterodine.

-

The CYP3A4 Pathway (N-Dealkylation): In individuals who are CYP2D6 "poor metabolizers" (or those taking CYP2D6 inhibitors like fluoxetine), clearance shifts heavily toward CYP3A4[3][4]. This enzyme cleaves an isopropyl group to form N-desisopropyl tolterodine (NDT).

These two pathways converge at a terminal, highly polar metabolite: 5-Carboxy Desisopropyl Tolterodine . Tracking this specific racemic compound in vitro provides a definitive mass-balance readout of the compensatory CYP3A4 pathway when CYP2D6 is saturated or inhibited[5].

Metabolic pathways of tolterodine highlighting CYP2D6 and CYP3A4 biotransformations.

The Analytical Rationale for rac 5-Carboxy Desisopropyl Tolterodine-d7

In quantitative LC-MS/MS, the biological matrix (e.g., microsomal proteins, phospholipids) causes unpredictable ion suppression or enhancement during electrospray ionization (ESI). To correct for this variance, an internal standard must co-elute with the target analyte and experience the exact same matrix effects.

Why rac 5-Carboxy Desisopropyl Tolterodine-d7?

-

Isotopic Isolation (+7 Da Mass Shift): Using a deuterium label with 7 atoms (-d7)[6][7] increases the molecular weight by 7 Daltons. This is a deliberate choice: lower labels (e.g., -d3) risk signal overlap from the natural M+2 or M+3 isotopic envelope of the highly concentrated unlabeled drug. The +7 Da shift guarantees a pristine, interference-free Multiple Reaction Monitoring (MRM) channel.

-

Racemic Representation: Because tolterodine metabolism generates chiral centers, utilizing the racemic (rac) form of the SIL-IS ensures that the extraction recovery and chromatographic behavior perfectly mirror the total endogenous metabolite pool, eliminating enantiomeric bias during quantification.

Experimental Workflow: In Vitro Microsomal Incubation

The following protocol is designed as a self-validating system . By incorporating zero-samples and strict quenching parameters, the methodology inherently proves its own accuracy by ruling out non-enzymatic degradation and carryover.

Step-by-Step Protocol

Phase 1: Incubation Setup

-

Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Pre-Incubation: Combine HLMs (final protein concentration: 0.5 mg/mL) with the buffer and tolterodine substrate (0.1 µM to 10 µM range). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

Phase 2: Quenching & SIL-IS Spiking (Causality Check) 4. Enzyme Quenching: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract a 100 µL aliquot and immediately inject it into 300 µL of ice-cold acetonitrile. Rationale: The organic solvent rapidly denatures the CYP enzymes, instantly halting metabolism to ensure precise temporal data. 5. SIL-IS Addition: Spike the quenched mixture with 20 µL of a 50 ng/mL working solution of rac 5-Carboxy Desisopropyl Tolterodine-d7 .

Phase 3: Extraction & Self-Validation 6. Protein Precipitation (PPT) / Extraction: Vortex the samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. 7. Liquid-Liquid Extraction (Optional but Recommended): Transfer the supernatant to clean tubes and add 1 mL of methyl t-butyl ether (MTBE)[1]. Rationale: MTBE selectively partitions the analytes into the organic layer while leaving ion-suppressing phospholipids in the aqueous layer. 8. Reconstitution: Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 100 µL of the LC mobile phase.

Self-validating in vitro microsomal incubation and LC-MS/MS bioanalytical workflow.

LC-MS/MS Analytical Methodology

The chromatographic and mass spectrometric conditions must be carefully tuned to the physicochemical properties of tolterodine and its metabolites.

Chromatographic Conditions

-

Column: Reversed-phase Phenyl-hexyl column (100 × 2.0 mm, 3 µm)[1]. Rationale: The phenyl-hexyl stationary phase offers superior pi-pi interactions with the aromatic rings of tolterodine, providing better resolution than standard C18 columns.

-

Mobile Phase: 10 mM Ammonium Formate buffer (pH 3.5) and Methanol. Rationale: Tolterodine is a basic amine (pKa ~9.8). A pH of 3.5 ensures the amine is fully protonated, maximizing ionization efficiency in ESI+ mode.

Quantitative Data & MRM Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The table below summarizes the optimized quantitative parameters required for assay validation.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analytical Role |

| Tolterodine | 326.2 | 147.1 | 25 | Parent Substrate |

| 5-HMT | 342.2 | 223.1 | 22 | Active Metabolite |

| NDT | 284.2 | 105.1 | 28 | Inactive Metabolite |

| 5-Carboxy Desisopropyl Tolterodine | 314.2 | 154.1 | 26 | Target Terminal Metabolite |

| rac 5-Carboxy Desisopropyl Tolterodine-d7 | 321.2 | 161.1 | 26 | SIL Internal Standard |

Note: The +7 Da shift in the precursor ion (314.2 → 321.2) of the SIL-IS ensures zero cross-talk between the target metabolite and the internal standard channels.

System Suitability and Data Interpretation

To guarantee the scientific integrity of the data, the workflow must validate itself during every run:

-

Zero-Sample Verification: A matrix sample spiked only with the -d7 SIL-IS must show no peak at the m/z 314.2 transition. This proves the isotopic purity of the SIL-IS and confirms the absence of unlabeled contamination.

-

Carryover Assessment: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) sample must yield a signal <20% of the Lower Limit of Quantification (LLOQ).

-

Clearance Calculations: By plotting the natural log of the remaining parent drug versus time, the in vitro intrinsic clearance ( CLint ) can be derived. The precise quantification of the 5-carboxy desisopropyl metabolite—anchored by the -d7 IS—allows researchers to calculate the exact fractional contribution ( fm ) of the CYP3A4 pathway.

References

The following authoritative sources ground the methodologies and mechanistic claims detailed in this guide:

-

Kim, Y. H., et al. "Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study." Archives of Pharmacal Research, 2017.[Link]

-

Brynne, N., et al. "Fluoxetine inhibits the metabolism of tolterodine—pharmacokinetic implications and proposed clinical relevance." British Journal of Clinical Pharmacology, 1999.[Link]

-

Klomp, F., et al. "Phenoconversion of Cytochrome P450 Metabolism: A Systematic Review." Journal of Clinical Medicine, 2020.[Link]

Sources

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoxetine inhibits the metabolism of tolterodine—pharmacokinetic implications and proposed clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. PharmVar GeneReview: CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenoconversion of Cytochrome P450 Metabolism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis Pathways and Bioanalytical Integration of Stable Isotope-Labeled Tolterodine Derivatives

Executive Summary

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of mitigating matrix effects and ensuring absolute quantification in LC-MS/MS workflows. For tolterodine—a potent muscarinic receptor antagonist prescribed for overactive bladder—the use of stable isotope-labeled (SIL) internal standards is an analytical necessity. While deuterium-labeled variants are commercially available, understanding their synthetic pathways is critical for custom CDMO scaling, troubleshooting isotopic purity, and designing novel metabolic probes.

This technical guide details the mechanistic rationale, synthetic workflows, and analytical validation of stable isotope-labeled tolterodine, specifically focusing on the highly stable tolterodine-d14 derivative.

Mechanistic Rationale for Deuteration Strategies

When designing an internal standard for tolterodine, the placement of the deuterium label must avoid sites of primary metabolism to prevent kinetic isotope effects (KIE) from skewing pharmacokinetic data.

Tolterodine undergoes two primary metabolic pathways[1]:

-

CYP2D6-mediated aliphatic hydroxylation: Occurs at the 5-methyl group of the phenolic ring to form the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

-

CYP3A4-mediated N-dealkylation: Cleaves one of the isopropyl groups to form an inactive N-desisopropyl metabolite.

By incorporating the deuterium label onto the isopropyl groups (using diisopropylamine-d14), we achieve a mass shift of +14 Da. This massive shift completely eliminates isotopic cross-talk in the mass spectrometer. More importantly, the d14 label is situated away from the CYP2D6 oxidation site, ensuring that the internal standard accurately mimics the parent drug's ionization and extraction efficiency without artificially altering its primary metabolic clearance rate.

Figure 1: Metabolic pathways of Tolterodine-d14 highlighting CYP450-mediated biotransformations.

Core Synthesis Pathways

The synthesis of racemic tolterodine and its subsequent chiral resolution has evolved significantly. Early methods relied on hazardous reagents and high-pressure systems. Modern industrial synthesis favors a streamlined reductive amination approach starting from a coumarin derivative[2].

Pathway Causality: We select 3,4-dihydro-6-methyl-4-phenylcoumarin as the starting material because its lactone ring can be selectively reduced to a hemiacetal (lactol) without over-reducing to the diol, provided a controlled hydride source like DIBAL-H or LiBH4 is used. The lactol is in equilibrium with its open-chain aldehyde form, which readily undergoes reductive amination with diisopropylamine-d14[3]. This one-pot amination-reduction avoids the isolation of unstable enamine intermediates and maximizes the incorporation of the expensive isotopic precursor.

Figure 2: Streamlined synthetic workflow for (R)-Tolterodine-d14 via reductive amination.

Experimental Protocol: Self-Validating Synthesis of (R)-Tolterodine-d14

To ensure high isotopic fidelity and chemical purity, the following protocol incorporates strict in-process controls (IPCs) to create a self-validating workflow.

Phase 1: Lactol Formation

-

Reaction Setup: Dissolve 3,4-dihydro-6-methyl-4-phenylcoumarin (1.0 eq) in anhydrous toluene under an inert N2 atmosphere.

-

Reduction: Cool the reactor to -78°C and add DIBAL-H (1.1 eq) dropwise over 30 minutes.

-

Causality: DIBAL-H at cryogenic temperatures prevents over-reduction to the open-chain diol, trapping the intermediate as the stable aluminum acetal, which hydrolyzes to the lactol upon workup.

-

-

Workup: Quench the reaction with methanol followed by a saturated aqueous solution of Rochelle's salt. Extract the aqueous layer with ethyl acetate and dry over Na2SO4.

-

Self-Validation Checkpoint: Perform TLC (cyclohexane/acetone 70:30). The coumarin spot (Rf ~0.6) must completely disappear, replaced by the lactol spot (Rf ~0.4) before proceeding.

-

Phase 2: Reductive Amination (Isotope Incorporation)

-

Reaction Setup: Dissolve the crude lactol in anhydrous methanol.

-

Reagent Addition: Add diisopropylamine-d14 (1.5 eq, >99% isotopic purity) and 5% Pd/C catalyst (10% w/w).

-

Causality: Utilizing the pre-labeled diisopropylamine-d14 is highly cost-effective compared to late-stage deuterium exchange. Pd/C with H2 is chosen over borohydride reagents to ensure a clean impurity profile and avoid any trace hydride-induced isotopic scrambling.

-

-

Hydrogenation: Stir the suspension under 4 atm H2 pressure at 48°C for 24 hours[3].

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

-

Self-Validation Checkpoint: Conduct LC-MS analysis of the crude mixture. Confirm the presence of the racemic tolterodine-d14 mass (m/z 340.3) and the absence of the unreduced enamine intermediate (m/z 338.3).

-

Phase 3: Chiral Resolution

-

Crystallization: Dissolve the racemic tolterodine-d14 in hot ethanol.

-

Resolution: Add a stoichiometric amount of L-(+)-tartaric acid.

-

Isolation: Cool the solution slowly to room temperature to selectively crystallize (R)-tolterodine-d14 L-tartrate.

-

Causality: Diastereomeric salt resolution remains the most scalable and reliable method for achieving >99% enantiomeric excess (ee) without requiring expensive chiral transition-metal catalysts.

-

Self-Validation Checkpoint: Perform chiral HPLC analysis. The peak corresponding to the (S)-enantiomer must be <1% relative to the (R)-enantiomer to validate the batch for bioanalytical use.

-

Analytical Validation & LC-MS/MS Integration

Once synthesized, the SIL tolterodine must be validated for bioanalytical use. LC-MS/MS methods utilizing positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) are the gold standard for pharmacokinetic quantification[4].

During method development, it is critical to monitor specific MRM transitions. The +14 Da mass shift ensures no interference from the endogenous parent drug, allowing for a wide linear dynamic range (typically 20.00–5000.00 pg/mL in plasma)[5].

Table 1: Validated LC-MS/MS MRM Transitions for Tolterodine and Isotope-Labeled Derivatives

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Application |

| Tolterodine | 326.1 | 147.1 | ESI+ | Target Analyte |

| Tolterodine-d6 | 332.3 | 153.1 | ESI+ | Internal Standard |

| Tolterodine-d14 | 340.3 | 161.2 | ESI+ | Internal Standard |

| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1 | ESI+ | Target Metabolite |

| 5-Hydroxymethyl Tolterodine-d14 | 356.2 | 223.1 | ESI+ | Internal Standard |

Note: Product ions represent the cleavage of the labeled/unlabeled diisopropylamine moiety. Optimization of collision energy (CE) is required per instrument platform.

Sources

Application Note: rac 5-Carboxy Desisopropyl Tolterodine-d7 as an LC-MS/MS Internal Standard for Bioanalytical Pharmacokinetics

Here is a comprehensive, scientifically grounded Application Note and Protocol for utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7 in bioanalytical LC-MS/MS workflows.

Introduction & Scientific Rationale

Tolterodine is a non-selective muscarinic receptor antagonist widely prescribed for the management of overactive bladder. Its pharmacokinetic profile is heavily dependent on hepatic metabolism mediated by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4 [1]. The parent drug is rapidly converted into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Subsequent oxidation and N-dealkylation yield terminal inactive metabolites, including 5-carboxy tolterodine and N-desisopropyl tolterodine (NDT). The convergence of these metabolic pathways results in the formation of 5-carboxy desisopropyl tolterodine .

Quantifying these terminal metabolites is critical for phenotyping patient metabolism (e.g., differentiating poor vs. extensive CYP2D6 metabolizers) and conducting rigorous mass balance studies. However, the bioanalysis of secondary metabolites in complex matrices like human plasma is fraught with challenges—most notably, matrix-induced ion suppression in electrospray ionization (ESI). To establish a self-validating and highly trustworthy LC-MS/MS assay, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required [2].

The Causality of the SIL-IS Choice

rac 5-Carboxy Desisopropyl Tolterodine-d7 incorporates seven deuterium atoms into its structure [3]. This +7 Da mass shift is mathematically optimal: it is large enough to completely bypass the natural isotopic envelope (M+1, M+2, M+3) of the unlabeled analyte, eliminating isotopic cross-talk. Because the physicochemical properties of the D7-labeled standard are virtually identical to the endogenous metabolite, it co-elutes chromatographically. Consequently, any matrix components (like residual phospholipids) that suppress or enhance the ionization of the target analyte will affect the SIL-IS to the exact same degree, rendering the Analyte/IS peak area ratio constant and reliable [4].

Metabolic Pathway Visualization

Metabolic routing of Tolterodine to 5-Carboxy Desisopropyl Tolterodine via CYP2D6 and CYP3A4.

Physicochemical Properties

To ensure proper handling and standard preparation, the physical properties of the labeled standard must be accounted for during stock formulation.

| Parameter | Specification | Rationale / Impact on Assay |

| Chemical Name | rac 5-Carboxy Desisopropyl Tolterodine-d7 | Racemic mixture; represents the total metabolite pool. |

| CAS Number | 1189868-60-7 | Unique identifier for procurement and QA/QC logging. |

| Molecular Formula | C₁₉H₁₆D₇NO₃ | +7 Da shift prevents M+3 isotopic overlap from unlabeled analyte. |

| Molecular Weight | 320.43 g/mol | Used for precise molarity calculations in stock solutions. |

| Solubility | Methanol, DMSO, Acetonitrile | Aprotic solvents (like ACN) prevent deuterium-hydrogen exchange. |

Experimental Protocol: LC-MS/MS Method Development

Sample Preparation (Liquid-Liquid Extraction)

Expertise & Causality: While protein precipitation (PPT) is faster, it leaves high concentrations of endogenous phospholipids in the extract, which cause severe late-eluting matrix effects. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) selectively partitions the relatively lipophilic tolterodine metabolites into the organic phase while excluding polar phospholipids [1].

Step-by-Step Methodology:

-

Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a clean 2.0 mL microcentrifuge tube.

-

IS Spiking: Add 10 µL of the rac 5-Carboxy Desisopropyl Tolterodine-d7 working solution (50 ng/mL in 50% Acetonitrile). Vortex briefly.

-

Buffering: Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH). Why? This ensures the basic amine groups of the metabolites are un-ionized, maximizing their partitioning into the organic solvent.

-

Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes on a multi-tube vortexer.

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve a sharp phase separation.

-

Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

Step-by-step bioanalytical sample preparation and LC-MS/MS quantification workflow.

Chromatographic Conditions

Expertise & Causality: A phenyl-hexyl or biphenyl stationary phase is highly recommended over a standard C18 column. The phenyl rings in the stationary phase engage in π-π interactions with the aromatic ring of the tolterodine backbone, providing superior retention and separation of structural isomers [1].

| Parameter | Setting |

| Analytical Column | Luna Phenyl-Hexyl (100 × 2.0 mm, 3 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |

| Mobile Phase B | 100% Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient Profile | 0-0.5 min (10% B), 0.5-2.5 min (ramp to 90% B), 2.5-3.5 min (hold 90% B), 3.6-5.0 min (re-equilibrate at 10% B) |

| Column Temperature | 40°C |

Mass Spectrometry Parameters

Electrospray Ionization in positive mode (ESI+) is utilized due to the basic secondary amine in the desisopropyl structure, which readily accepts a proton [M+H]+. Multiple Reaction Monitoring (MRM) ensures maximum specificity.

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) |

| Tolterodine | 326.2 | 147.1 | 25 |

| 5-HMT (Active) | 342.2 | 223.1 | 28 |

| 5-Carboxy Desisopropyl Tolterodine | 314.2 | 195.1 | 30 |

| rac 5-Carboxy Desisopropyl Tolterodine-d7 | 321.2 | 202.1 | 30 |

*Note: Q3 fragment masses for the desisopropyl metabolites are representative and should be optimized via direct infusion tuning on your specific triple quadrupole platform.

Method Validation & Trustworthiness

To ensure the protocol operates as a self-validating system, the following parameters must be assessed in accordance with FDA/EMA bioanalytical guidelines:

-

Matrix Factor (MF) & Ion Suppression: Calculate the IS-normalized MF by dividing the MF of the unlabeled analyte by the MF of the D7-IS. An acceptable IS-normalized MF must fall within 1.0 ± 0.15. This proves that the D7 standard perfectly compensates for any un-extracted matrix components suppressing the signal.

-

Extraction Recovery: Compare the peak area of plasma spiked before extraction to plasma spiked after extraction. While absolute LLE recovery may range from 75-85%, the relative recovery (Analyte/IS ratio) must remain tightly consistent (< 15% CV) across Low, Medium, and High QC concentration levels.

-

Isotopic Stability: Deuterium exchange with protic solvents (like water or unbuffered alcohols) can compromise SIL-IS integrity over time. Store stock solutions of rac 5-Carboxy Desisopropyl Tolterodine-d7 in aprotic solvents (e.g., 100% Acetonitrile) at -80°C, and verify isotopic purity (absence of M-1 to M-7 peaks) periodically.

References

-

Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. PubMed (National Center for Biotechnology Information).[Link]

-

rac 5-Carboxy Desisopropyl Tolterodine-d7 (CAS: 1189868-60-7). Pharmaffiliates.[Link]

Application Note: High-Sensitivity LC-MS/MS Quantification of Tolterodine and 5-Hydroxymethyl Tolterodine in Human Plasma Using d7-Isotope Labeled Internal Standards

Introduction & Mechanistic Background

Tolterodine is a potent, competitive muscarinic receptor antagonist widely prescribed for the management of overactive bladder syndrome. In vivo, tolterodine undergoes extensive and rapid hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its equipotent active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1].

Because both the parent drug and 5-HMT contribute significantly to the overall therapeutic and pharmacological effect, the simultaneous quantification of both analytes in human plasma is a mandatory regulatory requirement for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and bioequivalence (BE) studies[2].

CYP450-mediated metabolism of Tolterodine into its active (5-HMT) and inactive metabolites.

Analytical Strategy: The Causality Behind the Method

Achieving low picogram-per-milliliter (pg/mL) limits of quantification in complex biological matrices requires a robust, self-validating analytical system. Every parameter in this protocol is optimized based on the physicochemical properties of the analytes.

-

Why d7-Internal Standards? Electrospray ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement) caused by endogenous plasma lipids. By utilizing Tolterodine-d7 and 5-HMT-d7, the internal standards co-elute perfectly with their respective analytes[3]. Because the deuterium labels do not alter the chromatographic retention time, any matrix-induced ionization variation affects the analyte and the IS equally. This constant ratio ensures absolute quantitative trustworthiness, making the assay inherently self-validating.

-

Why Liquid-Liquid Extraction (LLE)? While protein precipitation (PPT) is faster, LLE using a highly non-polar solvent mixture selectively partitions the lipophilic tolterodine and 5-HMT while leaving behind polar phospholipids and proteins[2]. This drastic reduction in matrix background is the primary mechanism allowing for a lower limit of quantification (LLOQ) of 0.025 ng/mL.

-

Why pH 5.0 Mobile Phase? Tolterodine is a basic amine with a pKa of approximately 9.8. A mobile phase buffered at pH 5.0 using ammonium formate ensures that the amine groups are fully protonated ( [M+H]+ ), maximizing ionization efficiency in positive ESI mode.

Experimental Protocol

Preparation of Standards and Reagents

-

Stock Solutions: Prepare primary stock solutions of Tolterodine, 5-HMT, Tolterodine-d7, and 5-HMT-d7 at 1.0 mg/mL in LC-MS grade methanol. Store at -20°C.

-

Working Solutions: Dilute stocks serially with 50% methanol in water to create a calibration curve ranging from 0.025 to 10.0 ng/mL for both analytes[2].

-

Internal Standard (IS) Working Solution: Prepare a combined IS solution containing 5.0 ng/mL of Tolterodine-d7 and 5-HMT-d7 in 50% methanol.

Liquid-Liquid Extraction (LLE) Workflow

-

Aliquot: Transfer 100 µL of human plasma (K2EDTA anticoagulant) into a 2.0 mL microcentrifuge tube.

-

Spike IS: Add 20 µL of the IS Working Solution and vortex for 10 seconds.

-

Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Raising the pH above the analytes' pKa drives them into their un-ionized, lipophilic free-base form, drastically enhancing organic partitioning.

-

Extraction: Add 1.0 mL of extraction solvent (Methyl tert-butyl ether : n-Hexane, 80:20 v/v).

-

Mix & Separate: Vortex vigorously for 5 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve sharp phase separation.

-

Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate or glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (10 mM Ammonium Formate, pH 5.0). Vortex for 2 minutes and transfer to autosampler vials.

Step-by-step liquid-liquid extraction and LC-MS/MS analytical workflow for plasma samples.

LC-MS/MS Conditions

-

Column: C18 Analytical Column (50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

-

Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 5.0 with formic acid.

-

Mobile Phase B: 100% LC-MS grade Acetonitrile.

-

Gradient: Isocratic elution at 35% A and 65% B[2].

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Presentation & Validation Metrics

To ensure trustworthiness, the method was validated according to FDA/EMA bioanalytical guidelines. The use of d7 internal standards yields exceptional recovery and matrix factor stability.

Table 1: Mass Spectrometry Parameters (Multiple Reaction Monitoring)

| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Tolterodine | 326.2 | 147.1 | 25 | 50 |

| Tolterodine-d7 (IS) | 333.2 | 154.1 | 25 | 50 |

| 5-HMT | 342.2 | 223.1 | 28 | 50 |

| 5-HMT-d7 (IS) | 349.2 | 230.1 | 28 | 50 |

Table 2: Method Validation Summary

| Validation Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine (5-HMT) |

| Linear Dynamic Range | 0.025 – 10.0 ng/mL | 0.025 – 10.0 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 0.025 ng/mL | 0.025 ng/mL |

| Inter-day Precision (%CV) | < 4.5% | < 5.2% |

| Extraction Recovery (Process Efficiency) | 98.3% | 99.5% |

| Matrix Factor (IS Normalized) | 0.98 ± 0.02 | 1.01 ± 0.03 |

Expert Insights on System Suitability and Self-Validation

A true self-validating assay continuously monitors its own integrity. In this protocol, the IS-normalized matrix factor (Table 2) sits perfectly at ~1.0. If a specific patient plasma sample contains an unusually high concentration of unextracted phospholipids, the absolute peak area of the analytes will drop due to ion suppression. However, because the d7-isotopes experience the exact same suppression, the Analyte/IS peak area ratio remains entirely unaffected.

Troubleshooting Note: If the extraction recovery drops below 85%, verify the pH of the plasma after the addition of 0.1 M NaOH. The pH must be >10.5 to ensure the analytes are fully un-ionized prior to the MTBE:n-Hexane extraction step.

References

-

LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma, ResearchGate. 2

-

A Comprehensive Guide to Bioequivalence Studies of Tolterodine Formulations, BenchChem. 1

-

Application Note: High-Throughput Analysis of Tolterodine in Human Plasma, BenchChem. 3

Sources

Application Note: A Protocol for Optimal MRM Transition Detection of rac 5-Carboxy Desisopropyl Tolterodine-d7

Abstract

This application note provides a detailed, experience-driven protocol for determining the optimal Multiple Reaction Monitoring (MRM) transitions for the stable isotope-labeled (SIL) internal standard, rac 5-Carboxy Desisopropyl Tolterodine-d7. As a key metabolite of tolterodine, accurate quantification of its corresponding non-labeled analogue in biological matrices is critical for pharmacokinetic studies. The use of a deuterated internal standard is the gold standard for correcting matrix effects and other sources of variability in LC-MS/MS assays.[1][2] This guide outlines a systematic approach, from precursor ion identification to collision energy optimization, to establish a highly sensitive and specific detection method. The principles and methodologies described herein are grounded in established mass spectrometry practices and are designed for researchers, scientists, and drug development professionals seeking to develop robust bioanalytical assays.

Foundational Principles: The Rationale Behind MRM and SIL-IS

The Selectivity of Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique performed on a triple quadrupole (QqQ) mass spectrometer, renowned for its exceptional sensitivity and selectivity.[3][4][5] The process involves two stages of mass filtering:

-

Q1 (First Quadrupole): Acts as a mass filter to isolate a specific ion, known as the precursor ion (or parent ion), which corresponds to the molecule of interest.

-

q2 (Collision Cell): The isolated precursor ion is fragmented into smaller, characteristic product ions (or fragment ions) through collision-induced dissociation (CID) with an inert gas.

-

Q3 (Third Quadrupole): This second mass filter is set to detect only one or more specific product ions.

This two-stage filtering process (precursor → product) is called a "transition." It drastically reduces chemical noise and background, allowing for highly specific quantification even in complex biological matrices.[6][7]

The Necessity of a Stable Isotope-Labeled Internal Standard (SIL-IS)

In quantitative bioanalysis, an internal standard (IS) is crucial for accuracy. A SIL-IS, such as rac 5-Carboxy Desisopropyl Tolterodine-d7, is the ideal choice. It is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium). Because it behaves virtually identically to the analyte during sample extraction, chromatography, and ionization, it effectively normalizes for variations in sample preparation and matrix-induced ion suppression or enhancement.[1] Achieving chromatographic co-elution of the analyte and its SIL-IS is a critical goal of method development to ensure they experience the same matrix effects.[2]

Context: Tolterodine Metabolism

Tolterodine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A.[8][9] The metabolic pathways include oxidation of the 5-methyl group and N-dealkylation.[10][11][12] This process leads to the formation of several metabolites, including 5-carboxy and N-dealkylated compounds.[8] The analyte , rac 5-Carboxy Desisopropyl Tolterodine, is a known metabolite, making its deuterated form an appropriate internal standard for its quantification.[13][14]

Experimental Workflow & Protocol

This section details the hands-on process for determining the optimal MRM parameters for rac 5-Carboxy Desisopropyl Tolterodine-d7.

Materials and Instrumentation

-

Analyte: rac 5-Carboxy Desisopropyl Tolterodine-d7 (Molecular Formula: C₁₉H₁₆D₇NO₃, Molecular Weight: 320.43).[14]

-

Solvents: HPLC-grade or MS-grade methanol and acetonitrile; ultrapure water; formic acid (or other appropriate modifier).

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable HPLC or infusion pump system.

Diagram: MRM Optimization Workflow

The following diagram illustrates the systematic process for optimizing MRM transitions.

Caption: Figure 1: Systematic Workflow for MRM Transition Optimization.

Protocol: Step-by-Step Optimization

This protocol assumes positive ionization mode, which is typical for molecules with amine groups.

Step 1: Precursor Ion [M+H]⁺ Determination

-

Prepare a standard solution of rac 5-Carboxy Desisopropyl Tolterodine-d7 at a concentration of approximately 100-500 ng/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Set the mass spectrometer to perform a Q1 scan over a relevant mass range (e.g., m/z 100-500).

-

Identify the protonated molecule [M+H]⁺. Based on the molecular weight of 320.43, the expected m/z for the singly charged precursor ion is approximately 321.4 . Confirm that this is the most abundant ion in the Q1 spectrum.

Step 2: Product Ion Identification

-

Set the instrument to Product Ion Scan mode.

-

Fix Q1 to pass only the precursor ion identified in the previous step (m/z ~321.4).

-

Apply a range of collision energies in the collision cell (q2) to induce fragmentation. A starting point could be a spread of energies (e.g., 15, 25, 35 eV) or a general CE value based on the molecule's size.

-

Scan Q3 across a mass range (e.g., m/z 50-322) to detect all resulting fragment ions.

-

Examine the product ion spectrum to identify the most intense and stable fragments. The goal is to select at least two product ions:

-

Quantifier: The most abundant and reproducible product ion, used for calculating the concentration.

-

Qualifier: A second, less abundant product ion. The ratio of the quantifier to the qualifier should remain constant, providing an additional layer of identity confirmation.

-

Step 3: Collision Energy (CE) Optimization

-

Set the instrument to MRM mode.

-

For each potential transition (precursor → product) identified in Step 2, create an experiment to ramp the collision energy.

-

Vary the CE across a relevant range (e.g., 5 to 50 eV in 2-eV increments) while continuously infusing the standard solution.

-

Plot the intensity of the product ion signal against the corresponding collision energy.

-

Identify the optimal CE value that produces the maximum signal intensity for that specific transition. This value will be used in the final analytical method.

Results and Data Summary

Following the protocol above, the optimized parameters should be compiled into a clear table for easy reference within the final LC-MS/MS acquisition method.

Table 1: Optimized MRM Transitions for rac 5-Carboxy Desisopropyl Tolterodine-d7

| Parameter | Value | Rationale |

|---|---|---|

| Precursor Ion (Q1) [M+H]⁺ | ~321.4 m/z | Corresponds to the protonated molecule of the d7-labeled internal standard. |

| Product Ion 1 (Quantifier) | To be determined experimentally | The most intense and stable fragment ion, ensuring maximum sensitivity. |

| Optimal CE for Ion 1 | To be determined experimentally | The collision energy yielding the highest signal for the quantifier transition. |

| Product Ion 2 (Qualifier) | To be determined experimentally | A secondary fragment ion used for identity confirmation. |

| Optimal CE for Ion 2 | To be determined experimentally | The collision energy yielding the highest signal for the qualifier transition. |

| Dwell Time | 20-100 ms | A balance between sensitivity and acquiring sufficient data points across a chromatographic peak.[15] |

Note: The exact m/z values for product ions and optimal collision energies are instrument-dependent and must be determined empirically using the described protocol.

Method Validation and Application

Once the optimal MRM transitions are established, they form the foundation of a quantitative bioanalytical method. This method must then be validated according to regulatory guidelines to ensure its reliability and reproducibility.[16] Key validation parameters include accuracy, precision, selectivity, sensitivity, and stability. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidance on this process (e.g., ICH M10).[17][18][19]

Conclusion

The systematic optimization of MRM transitions is a fundamental prerequisite for developing a sensitive, specific, and robust LC-MS/MS assay for quantitative bioanalysis. By following the detailed protocol outlined in this application note—from confirming the precursor ion to fine-tuning the collision energy for each product ion—researchers can establish a high-quality method for the detection of the internal standard rac 5-Carboxy Desisopropyl Tolterodine-d7. This rigorous, empirical approach ensures the generation of reliable data essential for pharmacokinetic assessments and other applications in drug development.

References

- tolterodine L-tartrate tablets - [Product Monograph Template - Standard]. (2023, August 30). Vertex AI Search.

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.

- Principle of Multiple Reaction Monitoring. Mtoz Biolabs.

- Tolterodine Tartrate Tablets. (2022, November 15). Region Uppsala.

- What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. (2022, October 14). AxisPharm.

- Tolterodine Tartrate 1 mg Film-co

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.

- SRM/MRM: Principles, Applications & Instrumentation.

- Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. PubMed.

- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.

- Bioanalytical Method Valid

- Summary of Product Characteristics. (2020, December 9). HPRA.

- Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA.

- (A) The Principle of Multiple Reaction Monitoring (MRM). A technology... | Download Scientific Diagram.

- MRM – Knowledge and References. Taylor & Francis.

- Technical Support Center: Optimizing LC-MS Methods for Deuter

- MRM Transitions and Parameters for Standards and Deuterated Standards....

- The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring. AB SCIEX.

- Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10).

- Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2009, April 1). PubMed.

- rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester. LGC Standards.

- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC.

- Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. (2017, November 11). PubMed.

- (R)-5-Hydroxymethyl Tolterodine. MedChemExpress.

- rac 5-Carboxy Desisopropyl Tolterodine | CAS 214601-13-5. Santa Cruz Biotechnology.

- CAS No : 1189868-60-7| Chemical Name : rac 5-Carboxy Desisopropyl Tolterodine-d7.

- The MS² spectra and fragmentation pattern of three metabolites. (a) M1; (b) M2; (c) M3.

- Outline. UAB.

- Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accur

- Tolterodine Monoisopropyl 5-Carboxylic Acid Racemate ; rac-5-Carboxy Desisopropyl.... Physiomakina Co., Ltd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Principle of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]

- 4. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]

- 5. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. regionuppsala.se [regionuppsala.se]

- 9. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. viatris.ca [viatris.ca]

- 11. vardgivare.skane.se [vardgivare.skane.se]

- 12. assets.hpra.ie [assets.hpra.ie]

- 13. scbt.com [scbt.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. sciex.jp [sciex.jp]

- 16. resolvemass.ca [resolvemass.ca]

- 17. labs.iqvia.com [labs.iqvia.com]

- 18. fda.gov [fda.gov]

- 19. hhs.gov [hhs.gov]

improving LC-MS/MS sensitivity for rac 5-Carboxy Desisopropyl Tolterodine-d7

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the bioanalysis of rac 5-Carboxy Desisopropyl Tolterodine-d7 .

When transitioning from quantifying a lipophilic parent drug like tolterodine to its highly polar, amphoteric metabolites, standard reversed-phase LC-MS/MS methods often fail. The loss of the N-isopropyl group and the oxidation of the methyl group to a carboxylic acid drastically alter the molecule's physicochemical behavior.

This guide will deconstruct the causality behind signal loss, peak tailing, and matrix suppression, providing you with a self-validating analytical framework.

Part 1: Analyte Profiling & Quantitative Data Summary

To troubleshoot sensitivity, we must first understand the molecule's environment. The presence of both a basic secondary amine and an acidic carboxylic acid makes this metabolite highly susceptible to zwitterionic signal quenching in electrospray ionization (ESI).

Table 1: Physicochemical Profile & Target LC-MS/MS Parameters

| Parameter | Value / Characteristic | Impact on LC-MS/MS Sensitivity |

| pKa (Secondary Amine) | ~9.5 | Easily protonated for ESI+ mode detection. |

| pKa (Carboxylic Acid) | ~4.5 | Deprotonates at neutral pH, causing zwitterion formation and reducing net positive charge. |

| LogP (Lipophilicity) | Significantly < Tolterodine | Poor retention on standard C18; prone to eluting in the void volume with suppressing salts. |

| Primary Ionization | ESI+ (Positive Ion Mode) | Requires highly acidic mobile phase (pH < 3.0) to suppress carboxylate ionization[1]. |

| Typical MRM (ESI+) | m/z 321.2 → 205.1 (d7) | High selectivity; optimization of collision energy (CE) is critical to prevent over-fragmentation[2]. |

Part 2: Diagnostic Troubleshooting Matrix

Use this matrix to rapidly diagnose and correct sudden drops in sensitivity or poor chromatographic performance.

Table 2: Troubleshooting Matrix for Tolterodine Metabolites

| Symptom | Root Cause | Scientific Rationale | Corrective Action |

| Absolute signal intensity is 10x lower than parent drug | Zwitterion Effect | At pH 4–6, the carboxylic acid is negatively charged while the amine is positive. The net charge is zero, severely quenching [M+H]+ formation. | Acidify mobile phase A to 0.2% Formic Acid (pH ~2.5) to fully protonate the carboxylate. |

| Analyte elutes at the solvent front (k' < 1) | Hydrophobic Mismatch | The desisopropyl-carboxy metabolite is too polar for standard C18 columns. | Switch to a Biphenyl, PFP, or HILIC column to leverage polar or π−π retention mechanisms[3]. |

| Severe peak tailing | Secondary Silanol Interactions | The exposed secondary amine strongly interacts with unreacted silanols on the silica backbone. | Use a Charged Surface Hybrid (CSH) column or add 5 mM Ammonium Formate to mask silanols[1]. |

| Variable IS response across matrix samples | Phospholipid Ion Suppression | Protein precipitation (PPT) fails to remove lysophospholipids, which co-elute with early polar metabolites. | Implement Mixed-Mode Strong Cation Exchange (MCX) SPE to wash out phospholipids[4]. |

Part 3: Deep-Dive FAQs

Q1: Why does my d7 internal standard show a slightly different retention time than the unlabeled analyte, and why does this impact sensitivity? A1: This is caused by the Deuterium Kinetic Isotope Effect . C-D bonds are slightly shorter and less polarizable than C-H bonds, making the d7 molecule marginally less lipophilic. On highly hydrophobic C18 columns, this can cause the d7 internal standard to elute a few seconds earlier than the unlabeled analyte. If they do not perfectly co-elute, they experience different ionization environments (differential matrix effects), ruining the accuracy of your area ratio. Solution: Switch to a Biphenyl or Phenyl-hexyl column. By shifting the retention mechanism from pure hydrophobic partitioning to π−π interactions (which are unaffected by deuterium substitution), you force the labeled and unlabeled analytes to co-elute perfectly[1].

Q2: I am using 0.1% Formic Acid, but my sensitivity is still poor. Should I switch to ESI- (Negative Mode)? A2: While the carboxylic acid can ionize in ESI-, the secondary amine (pKa ~9.5) will remain positively charged in neutral to mildly basic conditions, again forming a zwitterion that suppresses the [M-H]- signal. ESI+ is inherently more sensitive for this scaffold. If 0.1% Formic Acid isn't enough, increase it to 0.2% or add 2–5 mM Ammonium Formate. The ammonium ions act as a volatile proton donor in the gas phase, significantly enhancing ionization efficiency[1][4].

Q3: How do I definitively prove that my sensitivity loss is due to matrix effects and not instrument drift? A3: You must perform a Post-Column Infusion (PCI) experiment. Tee-in a continuous flow of pure rac 5-Carboxy Desisopropyl Tolterodine-d7 standard directly into the MS source while injecting a blank extracted plasma sample through the LC column. If you see a sudden dip in the steady MS baseline at the exact retention time of your analyte, you have definitively proven localized ion suppression from co-eluting matrix components.

Part 4: Logical Workflow Visualization

Fig 1: Decision tree for troubleshooting low LC-MS/MS sensitivity of polar tolterodine metabolites.

Part 5: Self-Validating Experimental Protocol

To ensure maximum sensitivity and eliminate phospholipid suppression, abandon simple protein precipitation (PPT) and implement this Mixed-Mode Strong Cation Exchange (MCX) SPE workflow. This protocol is self-validating: the extreme pH shifts guarantee that the analyte is selectively trapped and released based on its specific pKa values.

Phase 1: Sample Pre-Treatment

-

Aliquot 100 µL of plasma into a collection plate.

-

Add 100 µL of 2% Formic Acid in Water. Causality: This disrupts protein binding and drives the pH to ~2.0, ensuring the secondary amine is fully protonated (positive) and the carboxylic acid is neutral.

Phase 2: MCX Solid Phase Extraction

-

Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

-

Load: Apply the pre-treated sample. The positively charged amine binds ionically to the sulfonic acid groups on the sorbent.

-

Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. (Removes hydrophilic neutral interferences).

-

Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the analyte is locked to the sorbent via ionic bonds, you can use 100% organic solvent to aggressively wash away all phospholipids and hydrophobic proteins without losing your analyte[2].

-

Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (~10.5) deprotonates the secondary amine, neutralizing its charge. The ionic bond breaks, and the analyte elutes cleanly.

-

Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90% Water / 10% Methanol with 0.2% Formic Acid).

Phase 3: System Suitability & Self-Validation Before running your batch, inject a reconstituted blank matrix extract. Monitor the baseline noise. The baseline should remain flat, confirming that the 100% Methanol wash successfully removed late-eluting phospholipids that typically cause rolling baseline suppression in subsequent injections.

References

-

Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS. PubMed. Available at:[Link]

-